molecular formula C13H13ClO2 B2404155 3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287342-34-9

3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2404155
CAS No.: 2287342-34-9
M. Wt: 236.7
InChI Key: CHWPDWYKTBEXEA-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a chemical compound known for its unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-membered ring system, which imparts distinct chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through various methods, including the Diels-Alder reaction or radical cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the bicyclo[1.1.1]pentane core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the intermediate product to form the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure and reactivity.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a chlorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-10-4-2-1-3-9(10)5-12-6-13(7-12,8-12)11(15)16/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWPDWYKTBEXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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